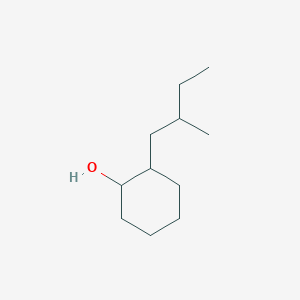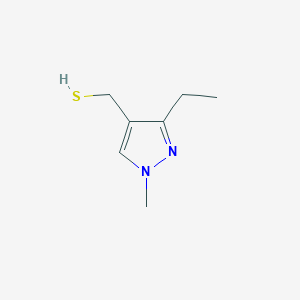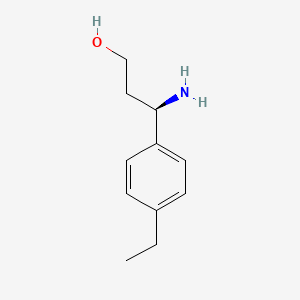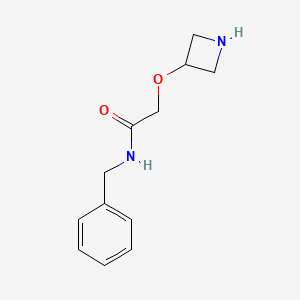![molecular formula C10H12N2O2S B13306806 2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13306806.png)
2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of a thiazole derivative with an appropriate alkyne. One common method is the condensation of 3-methylpent-1-yn-3-amine with a thiazole-4-carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium azide (NaN3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiazole derivatives and azide-substituted compounds.
Aplicaciones Científicas De Investigación
2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to nucleic acids or proteins, thereby affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid
- 2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid
Uniqueness
2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity
Propiedades
Fórmula molecular |
C10H12N2O2S |
|---|---|
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
2-(3-methylpent-1-yn-3-ylamino)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2S/c1-4-10(3,5-2)12-9-11-7(6-15-9)8(13)14/h1,6H,5H2,2-3H3,(H,11,12)(H,13,14) |
Clave InChI |
DCFNODFQLQBELI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C#C)NC1=NC(=CS1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Dichloro-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B13306730.png)


![Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate](/img/structure/B13306758.png)
![6-Nitro-2-propyl-imidazo[1,2-A]pyridine](/img/structure/B13306760.png)




![2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B13306801.png)

![4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13306807.png)
